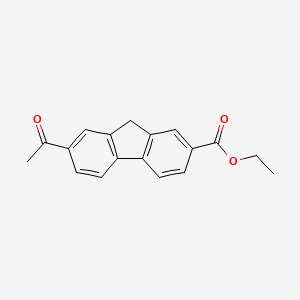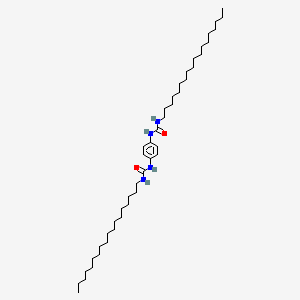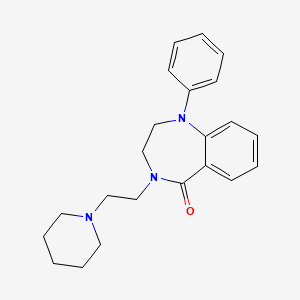
5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-piperidinoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-piperidinoethyl)-: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by its unique structure, which includes a piperidinoethyl group attached to the benzodiazepine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-piperidinoethyl)- typically involves the following steps:
Acylation: The initial step involves the acylation of a suitable benzophenone derivative with an acylating agent such as bromoacetyl chloride in a solvent like N-methyl-2-pyrrolidone (NMP).
Cyclization: The acylated product undergoes an intramolecular cyclization reaction upon the addition of ammonia in a methanol-water mixture.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated flow platforms allows for precise control over reaction conditions, leading to consistent and high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of various benzodiazepine derivatives, which are valuable in medicinal chemistry .
Biology: In biological research, the compound is studied for its interactions with neurotransmitter receptors and its potential effects on the central nervous system .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications in treating anxiety, epilepsy, and other neurological disorders .
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs with improved efficacy and safety profiles .
Wirkmechanismus
The compound exerts its effects by binding to specific receptors in the central nervous system, particularly the gamma-aminobutyric acid (GABA) receptors. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The molecular targets include the GABA-A receptor subunits, which play a crucial role in modulating neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
- 9-Amino-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one
- 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one
- 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy-
Uniqueness: The presence of the piperidinoethyl group in 5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-piperidinoethyl)- distinguishes it from other benzodiazepine derivatives. This structural modification can influence its pharmacokinetic properties, receptor binding affinity, and overall therapeutic potential .
Eigenschaften
CAS-Nummer |
65647-16-7 |
|---|---|
Molekularformel |
C22H27N3O |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
1-phenyl-4-(2-piperidin-1-ylethyl)-2,3-dihydro-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C22H27N3O/c26-22-20-11-5-6-12-21(20)25(19-9-3-1-4-10-19)18-17-24(22)16-15-23-13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-18H2 |
InChI-Schlüssel |
JUENJBMDPUIMFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCN2CCN(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



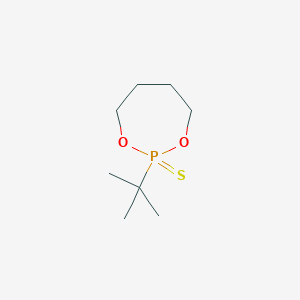

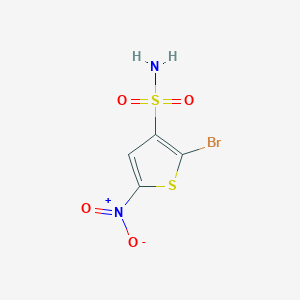
![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)

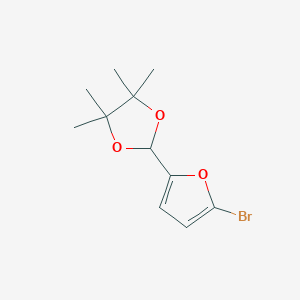
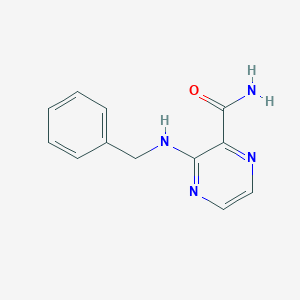


![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
